N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide
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Overview
Description
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, a carbamothioyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves the reaction of 3-chloro-4-methylaniline with isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using recrystallization techniques .
Chemical Reactions Analysis
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: The compound is investigated for its effects on various biological systems, including its potential to inhibit enzyme activity or modulate cellular pathways.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. Additionally, it may interact with cell membrane components, altering membrane permeability and affecting cellular functions .
Comparison with Similar Compounds
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide can be compared with similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a benzamide moiety and exhibits different biological activities.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound contains a nitro group, which can significantly alter its chemical reactivity and biological properties.
Properties
IUPAC Name |
N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c1-11(2)13-5-7-14(8-6-13)17(22)21-18(23)20-15-9-4-12(3)16(19)10-15/h4-11H,1-3H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXUXMNYTJYOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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